molecular formula C10H15BN2O2 B7899577 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine CAS No. 1197172-06-7

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine

Cat. No.: B7899577
CAS No.: 1197172-06-7
M. Wt: 206.05 g/mol
InChI Key: JDVCSMNDMZIXCC-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a heterocyclic boronic ester featuring a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 3-position with a pinacol boronate group. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals, agrochemicals, and materials science . The pyridazine ring’s electron-deficient nature enhances the reactivity of the boronate group, making it valuable for coupling with aryl halides or triflates under palladium catalysis.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-5-7-12-13-8/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVCSMNDMZIXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671315
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197172-06-7
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine typically involves the borylation of pyridazine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where a pyridazine halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity. The reagents are often added in a controlled manner to optimize the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine undergoes several types of chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boron group can be substituted with various nucleophiles, leading to a wide range of functionalized pyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products

The major products formed from these reactions include boronic acids, reduced pyridazine derivatives, and various substituted pyridazines, depending on the reagents and conditions used.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound participates in the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Boronic Esters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Key Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (hypothetical) C₁₀H₁₄BN₂O₂ 207.04 N/A N/A Suzuki coupling intermediates
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₁H₁₆BNO₂ 205.06 329214-79-1 103–108 Drug synthesis, OLEDs
3,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine C₁₀H₁₃BCl₂N₂O₂ 275.04 919197-88-9 N/A Antiplasmodial agents
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine C₁₂H₁₅BF₃NO₂ 273.06 1084953-47-8 N/A High-reactivity coupling

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity based on available research findings.

  • Chemical Formula : C12_{12}H18_{18}BNO2_2
  • Molecular Weight : 219.09 g/mol
  • CAS Number : 181219-01-2
  • Appearance : Light brown powder or crystals
  • Melting Point : 89°C to 94°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing interactions with proteins and enzymes due to its boron content, which can form reversible covalent bonds with nucleophilic sites on biomolecules.

Biological Activities

  • Inhibition of Kinases
    • Recent studies have indicated that compounds containing the dioxaborolane structure exhibit inhibitory activity against several kinases, including GSK-3β and IKK-β. For example, a related compound demonstrated an IC50_{50} value of 8 nM against GSK-3β, showcasing significant potency .
  • Cytotoxicity Studies
    • In vitro studies assessed the cytotoxic effects of this compound on various cell lines. The results showed that at concentrations up to 10 µM, the compound did not significantly decrease cell viability in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) lines . This suggests a favorable safety profile for potential therapeutic applications.
  • Anti-inflammatory Activity
    • The compound has also been evaluated for its anti-inflammatory properties. In BV-2 microglial cells, it was found to significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

Case Study 1: GSK-3β Inhibition

A study investigated various derivatives of pyridazine compounds and their effects on GSK-3β inhibition. The results indicated that modifications in the dioxaborolane structure enhanced the inhibitory potency compared to standard inhibitors like staurosporine. The most effective compounds displayed IC50_{50} values significantly lower than previously reported inhibitors .

Case Study 2: Cytotoxicity Profile

In a comprehensive cytotoxicity assessment involving multiple concentrations (0.1 to 100 µM), it was observed that while some derivatives reduced cell viability at higher concentrations, this compound maintained cell viability at lower doses . This highlights its potential therapeutic window.

Summary of Biological Activities

Activity TypeObservationsReference
Kinase InhibitionPotent GSK-3β inhibitor (IC50_{50} = 8 nM)
CytotoxicityNo significant decrease in cell viability up to 10 µM
Anti-inflammatoryReduced NO and IL-6 levels in BV-2 cells

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